molecular formula C7H13N3 B1438288 1-(Butan-2-yl)-1H-pyrazol-4-amine CAS No. 1152901-10-4

1-(Butan-2-yl)-1H-pyrazol-4-amine

Cat. No.: B1438288
CAS No.: 1152901-10-4
M. Wt: 139.2 g/mol
InChI Key: FKHODAIYDXUBOE-UHFFFAOYSA-N
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Description

1-(Butan-2-yl)-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a butan-2-yl group attached to the nitrogen atom at the first position of the pyrazole ring. The structure of this compound makes it an interesting subject for various chemical and biological studies due to its potential reactivity and applications.

Preparation Methods

The synthesis of 1-(Butan-2-yl)-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 1H-pyrazol-4-amine with butan-2-yl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group of the pyrazole attacks the butan-2-yl halide, resulting in the formation of the desired product.

Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often employ catalysts and controlled temperature and pressure conditions to ensure efficient synthesis.

Chemical Reactions Analysis

1-(Butan-2-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole ring are replaced with other groups. Common reagents for these reactions include halogens and organometallic compounds.

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazoles.

Scientific Research Applications

1-(Butan-2-yl)-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

    Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. Researchers investigate its interactions with biological targets to develop new pharmaceuticals.

    Industry: In industrial applications, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Butan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.

Comparison with Similar Compounds

1-(Butan-2-yl)-1H-pyrazol-4-amine can be compared with other pyrazole derivatives, such as:

    1H-pyrazol-4-amine: Lacks the butan-2-yl group, making it less hydrophobic and potentially less bioactive.

    1-(Methyl)-1H-pyrazol-4-amine: Contains a methyl group instead of a butan-2-yl group, which may affect its reactivity and biological properties.

    1-(Phenyl)-1H-pyrazol-4-amine: Features a phenyl group, which significantly alters its chemical and biological behavior compared to the butan-2-yl derivative.

Properties

IUPAC Name

1-butan-2-ylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-3-6(2)10-5-7(8)4-9-10/h4-6H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHODAIYDXUBOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C=C(C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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